L-Ethionine
Overview
Description
L-Ethionine is a non-proteinogenic amino acid structurally related to methionine, with an ethyl group in place of the methyl group . It is an antimetabolite and methionine antagonist. It prevents amino acid incorporation into proteins and interferes with cellular use of adenosine triphosphate (ATP) . It is highly toxic and is a potent carcinogen .
Synthesis Analysis
L-Methionine is synthesized in engineered Escherichia coli. The enzyme O-succinylhomoserine sulfhydrylase involved in thiolation of OSH to form homocysteine was overexpressed in the engineered strain E. coli W3110 IJAHFEBC/PAm, resulting in L-methionine production .
Molecular Structure Analysis
L-Ethionine has a molecular formula of C6H13NO2S, an average mass of 163.238 Da, and a monoisotopic mass of 163.066696 Da .
Chemical Reactions Analysis
Methyltransferases (MTases) play an important role in the functioning of living systems, catalyzing the methylation reactions of DNA, RNA, proteins, and small molecules, including endogenous compounds and drugs .
Physical And Chemical Properties Analysis
L-Ethionine has a density of 1.2±0.1 g/cm3, a boiling point of 310.4±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 60.6±6.0 kJ/mol and a flash point of 141.5±26.5 °C .
Scientific Research Applications
Impact on Protein Synthesis
L-Ethionine, an ethyl analogue of methionine, has been studied for its effects on protein synthesis. In the liver of rats, L-Ethionine produces an inhibition of protein synthesis. This inhibition affects the incorporation of amino acids into proteins and the increase in enzyme activities related to protein metabolism. Interestingly, methionine administration counteracts most effects of ethionine, suggesting a specific metabolic interaction between methionine and ethionine (Villa-Treviño, Shull, & Farber, 1963).
DNA and RNA Hypomethylation
L-Ethionine is recognized for its capacity to hypomethylate DNA and RNA. This property is significant in cellular processes, such as DNA synthesis inhibition in human lymphocytes. It’s hypothesized that L-Ethionine's hypomethylating activity may influence the error-prone ligation of unrepaired lesions in DNA, affecting the frequency of chromosomal events like sister chromatid exchanges (Perticone, De Salvia, Tanzarella, & Palitti, 1984).
Role in Cell Differentiation and Gene Expression
L-Ethionine has been identified as an inducer of differentiation in murine erythroleukemia cells. It leads to the accumulation of globin mRNA and the formation of hemoglobin in a subset of cells. This induction is related to the inhibition of methylation in DNA and tRNA, suggesting a potential role in the regulation of gene expression (Christman, Price, Pedrinan, & Acs, 1977).
Mutagenic Properties in Plants
Research on the mutagenic effects of L-Ethionine in plants, specifically in soybean and maize, indicates that it enhances somatic mutation frequency. This highlights L-Ethionine's potential role in studying genetic mutations and variances in plant species (Fujii, 1981).
Influence on tRNA
L-Ethionine, notably in rat liver, ethylates macromolecules like tRNA. The highest specific activity in tRNA was identified in lysine-tRNA2, indicating a targeted interaction of L-Ethionine with specific tRNAmolecules (Kuchino, Sharma, & Borek, 1978).
Inhibitory Effects on Enzyme Synthesis
Studies have shown that L-Ethionine inhibits the synthesis of various enzymes, such as invertase in yeast and phenylalanine ammonia lyase in potato disks. Its inhibitory effects are generally reversible by the addition of methionine, supporting the idea of its role as a methionine antagonist (Stone, Whitty, & Cherry, 1970).
Effects on Cellular Proliferation and DNA Methylation
L-Ethionine has been explored for its influence on the cellular proliferation of cancer cells. It acts as an inhibitor of methionine adenosyltransferase reactions, suggesting potential applications in cancer research and treatment. Moreover, it leads to the production of methyl-deficient DNA in regenerating rat liver, indicating its role in DNA methylation processes (DeFELICE, Rosenberg, Matias, & Orentreich, 1988).
Potential Memory Function Influence
Research indicates that L-Ethionine might affect memory functions in rats. It appears to interfere with learned responses without significantly impacting motor activity, suggesting a potential influence on aspects of memory functioning (Lloyd & Lewis, 1979).
Selectivity in Ethylation of Nuclear Proteins
L-Ethionine selectively ethylates rat liver nuclear proteins. The proteins most affected are those insoluble in specific salt solutions, indicating a highly selective interaction with certain nuclear proteins (Friedman, Shull, & Farber, 1969).
Safety And Hazards
L-Ethionine should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2S)-2-amino-4-ethylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLZPLKKBSSKCX-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020578 | |
Record name | Ethionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
Record name | Ethionine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14172 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Mechanism of Action |
/ETHIONINE/ INHIBITS THE INCORPORATION OF METHIONINE AND GLYCINE INTO RAT PROTEIN IN VIVO AND THE CONVERSION OF METHIONINE INTO CYSTEINE. ETHIONINE IS DEETHYLATED, AND THE ETHYL GROUP APPEARS IN ANALOGUES OF METABOLITES KNOWN TO PARTICIPATE IN TRANSMETHYLATION REACTIONS, EG ETHYL CHOLINE. IN THE RAT IT IS ITSELF INCORPORATED INTO ABNORMAL PROTEINS COMPETITIVELY, BUT ITS AFFINITY IS ONLY 1/600 THAT OF METHIONINE. /ETHIONINE/, ... The mechanism by which ethionine induces fatty liver is thought to be due to the inhibition of synthesis of very low density lipoprotein. ... The synthesis of lipoprotein is correlated with liver estradiol receptor concn, /an examination/ of the effect of ethionine on estradiol receptor concn in rat liver /was examined/. Estradiol receptor concn in both cytosolic and nuclear fractions were greatly decr by a single injection of ethionine at a dose of 0.5 mg/kg bw. In particular, the decr in nuclear receptor concn was observed a few hr after the injection and correlated with the decr in triglyceride content in the very low density lipoprotein fraction. /Data suggests/ that liver estradiol receptor is involved in the pathogenesis of ethionine induced fatty liver of rats. | |
Record name | (L)-ETHIONINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5080 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
L-Ethionine | |
Color/Form |
Crystals | |
CAS RN |
13073-35-3 | |
Record name | L-Ethionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13073-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013073353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Homocysteine, S-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-ethyl-L-homocysteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.682 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHIONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX1BN24WZT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | (L)-ETHIONINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5080 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
272-274 °C (decomposes) | |
Record name | (L)-ETHIONINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5080 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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